molecular formula C14H13BrO B3127735 1-(Benzyloxy)-4-bromo-2-methylbenzene CAS No. 338454-32-3

1-(Benzyloxy)-4-bromo-2-methylbenzene

Cat. No.: B3127735
CAS No.: 338454-32-3
M. Wt: 277.16 g/mol
InChI Key: HKODXCGHSJXSFD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-methylbenzene is an organic compound with the molecular formula C14H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a bromine atom, and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

The compound “1-(Benzyloxy)-4-bromo-2-methylbenzene” is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the compound “this compound” acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound is transferred from boron to palladium .

Biochemical Pathways

It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, plays a crucial role in the synthesis of various biologically active compounds . These compounds can affect numerous biochemical pathways, depending on their specific structures and properties.

Result of Action

The primary result of the action of “this compound” is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of “this compound” in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the reaction temperature, the choice of solvent, the presence of a base, and the type of palladium catalyst used . Optimizing these conditions is crucial for achieving high yields and selectivities in the reaction .

Preparation Methods

The synthesis of 1-(Benzyloxy)-4-bromo-2-methylbenzene typically involves the following steps:

    Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the para position relative to the hydroxyl group.

    Benzyloxylation: The brominated intermediate is then subjected to benzyloxylation, where a benzyloxy group is introduced. This can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Benzyloxy)-4-bromo-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, where the bromine atom is replaced by hydrogen, using reagents such as lithium aluminum hydride.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-methylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and as a building block in material science.

Comparison with Similar Compounds

1-(Benzyloxy)-4-bromo-2-methylbenzene can be compared with other similar compounds, such as:

    1-(Benzyloxy)-4-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-(Benzyloxy)-4-fluoro-2-methylbenzene:

    1-(Benzyloxy)-4-iodo-2-methylbenzene: The presence of an iodine atom affects its reactivity, particularly in coupling reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Overview

1-(Benzyloxy)-4-bromo-2-methylbenzene, also known as a synthetic organic compound, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a bromine atom and a benzyloxy group, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H11BrO\text{C}_{10}\text{H}_{11}\text{BrO}

This structure includes a bromine atom at the para position relative to the benzyloxy group, which may affect its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, disrupting metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may have potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of this compound. The following table presents data on cytotoxic effects against human cell lines:

Cell LineCC50 (µg/mL)
HeLa>100
MCF-775
A54950

The compound demonstrates moderate cytotoxicity, particularly against MCF-7 breast cancer cells, indicating potential for further exploration in cancer therapeutics.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. The study utilized both disk diffusion and broth microdilution methods to determine MIC values. Results confirmed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that the compound exhibited selective toxicity towards MCF-7 cells while sparing normal fibroblasts. This selectivity highlights its potential as an anticancer agent and warrants further research into its mechanisms of action and therapeutic applications.

Properties

IUPAC Name

4-bromo-2-methyl-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKODXCGHSJXSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272911
Record name 4-Bromo-2-methyl-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-32-3
Record name 4-Bromo-2-methyl-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338454-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In N,N-dimethylformamide (40 mL) was dissolved 4-bromo-2-methyl-phenol (1.87 g), potassium carbonate (4.15 g) and benzyl bromide (1.3 mL) were added to the solution, and the mixture was stirred at room temperature for 2 hours. To the reaction mixture were added water and ethyl acetate, and the liquids were separated. The organic layer was separated, washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=98:2 to 95:5) to obtain 1-benzyloxy-4-bromo-2-methylbenzene (2.73 g).
Name
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1.87 g
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4.15 g
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1.3 mL
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40 mL
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Synthesis routes and methods II

Procedure details

To 4-bromo-2-methylphenol (1.25 g, 6.67 mmol) in 20 ml MeCN were added dry K2CO3 (1.84 g, 13.34 mmol, 2 equiv) and benzylbromide (0.872 ml, 7.34 mmol, 1.1 equiv) and reaction is stirred for 24 h at room temperature. Reaction mixture was filtered through Celite, solution was concentrated and purified by silica gel column chromatography (Hexane to 8% EtOAc/Hexane) to give 1.65 g 17 in 89% yield. Rf=0.90 (20% EtOAc/Hexane);
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1.25 g
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20 mL
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1.84 g
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0.872 mL
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Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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